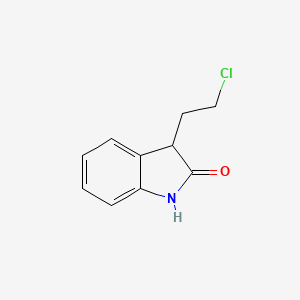
3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound is characterized by the presence of a chloroethyl group attached to the indole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with chloroethyl reagents. One common method is the alkylation of indole with 2-chloroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced indole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted indole derivatives with various functional groups.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of key enzymatic processes and disruption of cellular functions, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lomustine: An alkylating agent used in chemotherapy, similar in structure due to the presence of a chloroethyl group.
Semustine: Another alkylating agent with a similar mechanism of action.
2-Chloroethyl-3-sarcosinamide-1-nitrosourea: A compound with similar alkylating properties.
Uniqueness
3-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to other chloroethyl-containing compounds
Propriétés
Numéro CAS |
88426-99-7 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) |
Clé InChI |
NNVBQSNZQIEAHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















